molecular formula C10H18FN B2898235 3-(5-Fluoropentyl)bicyclo[1.1.1]pentan-1-amine CAS No. 2287282-82-8

3-(5-Fluoropentyl)bicyclo[1.1.1]pentan-1-amine

Cat. No.: B2898235
CAS No.: 2287282-82-8
M. Wt: 171.259
InChI Key: BFEINAKOLOHOFH-UHFFFAOYSA-N
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Description

“3-(5-Fluoropentyl)bicyclo[1.1.1]pentan-1-amine” is a chemical compound that belongs to the class of bicyclo[1.1.1]pentanes . It has been studied for its physico-chemical properties and its potential use in medicinal chemistry .


Synthesis Analysis

The synthesis of such compounds has been a subject of research for many years. A practical scalable approach to fluoro-bicyclo[1.1.1]pentanes (19F-BCPs) has been developed . The synthesis involves the use of radical fluorination . The process is expedient and has been used to create a variety of functionalized bicyclo[1.1.1]pentanes .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a bicyclo[1.1.1]pentane core with a fluoropentyl group attached . The bicyclo[1.1.1]pentane core is a high-value bioisostere for 1,4-disubstituted phenyl rings, internal alkynes, and the tert-butyl group .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are characterized by the use of radical fluorination . This approach allows for the creation of a variety of functionalized bicyclo[1.1.1]pentanes .


Physical and Chemical Properties Analysis

The physico-chemical properties of fluoro-bicyclo[1.1.1]pentanes have been studied . These compounds are known for their high passive permeability, high water solubility, and improved metabolic stability .

Future Directions

The future directions in the research of “3-(5-Fluoropentyl)bicyclo[1.1.1]pentan-1-amine” and similar compounds involve further exploration of their potential uses in medicinal chemistry . There is also a need for more studies on their safety and hazards, as well as their physical and chemical properties .

Properties

IUPAC Name

3-(5-fluoropentyl)bicyclo[1.1.1]pentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18FN/c11-5-3-1-2-4-9-6-10(12,7-9)8-9/h1-8,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFEINAKOLOHOFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)N)CCCCCF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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